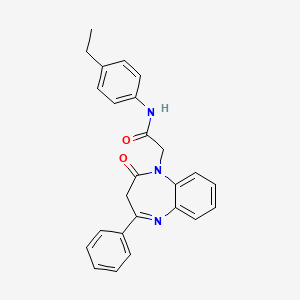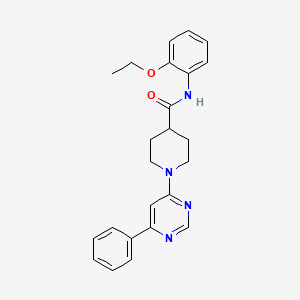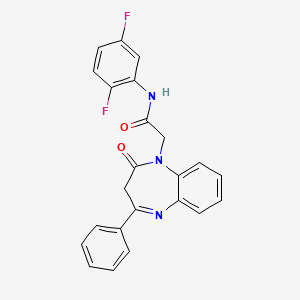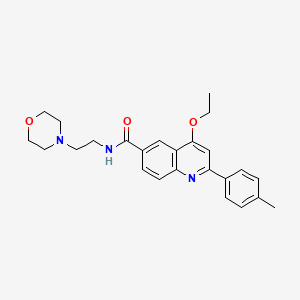
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
Molecular Weight: Approximately 480.9 g/mol
This compound combines elements from various chemical families, making it intriguing for both synthetic chemists and researchers in other fields.
準備方法
Synthetic Routes:: The synthesis of this compound involves coupling two essential components: tryptamine and ibuprofen. Here’s how it’s done:
Tryptamine (1): Tryptamine, a naturally occurring compound, serves as the starting material. It’s derived from the amino acid tryptophan.
Ibuprofen (2): Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), acts as the other precursor. It possesses analgesic, antipyretic, and anti-inflammatory properties.
Amide Bond Formation: The coupling between ibuprofen and tryptamine occurs via amide bond formation. N,N’-dicyclohexylcarbodiimide (DCC) acts as the “dehydrating” reagent, facilitating the reaction.
Industrial Production:: While laboratory-scale synthesis is common for research purposes, industrial production methods may involve large-scale processes, optimization, and purification steps.
化学反応の分析
反応::
アミド形成: 主要な反応は、イブプロフェンのカルボン酸基とトリプタミンのアミノ基の間のアミド結合形成です。
一般的な試薬: N,N'-ジシクロヘキシルカルボジイミド(DCC)をカップリング剤として使用します。
主要な生成物: 得られた化合物は、N-[2-(1H-インドール-3-イル)エチル]-2-(4-イソブチルフェニル)プロパンアミド(3)です。
4. 科学研究への応用
この化合物は、さまざまな分野で応用されています。
医学: そのユニークな構造は、新しい薬物開発に貢献する可能性があります。
生物学: 研究者は、細胞経路と受容体に対するその影響を探求しています。
化学: これは、さらなる合成のための汎用性の高いビルディングブロックとして役立ちます。
科学的研究の応用
This compound finds applications across various domains:
Medicine: Its unique structure may contribute to novel drug development.
Biology: Researchers explore its effects on cellular pathways and receptors.
Chemistry: It serves as a versatile building block for further synthesis.
作用機序
正確なメカニズムは、現在も研究の最先端です。特定の分子標的およびシグナル伝達経路との相互作用は、大きな関心を集めています。
類似化合物との比較
直接の類似体は見つかりませんでしたが、インドール、キノリン、カルボン酸エステル部分を組み合わせたものが特徴です。研究者は、調査において、関連する構造と比較することができるでしょう。
特性
分子式 |
C22H20ClN3O3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27) |
InChIキー |
XDBNGHUVLDBCSS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-chlorobenzoate](/img/structure/B11270894.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11270901.png)
![1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11270902.png)


![4-{6,6-Dimethyl-3-[(3-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B11270914.png)
![N-(4-methoxybenzyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270922.png)
![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B11270926.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11270935.png)

![9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270955.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11270967.png)
